molecular formula C15H13N3O3 B10779822 3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one

3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one

Cat. No.: B10779822
M. Wt: 283.28 g/mol
InChI Key: XBXJIQLJWDYRGA-UHFFFAOYSA-N
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Description

    CHEMBL3613162: is a bioactive compound with drug-like properties.

  • Unfortunately, specific details about its origin or natural occurrence are not readily available.
  • Preparation Methods

    • Synthetic routes and reaction conditions for CHEMBL3613162 are not explicitly documented in the available sources.
    • Industrial production methods remain undisclosed as well.
  • Chemical Reactions Analysis

    • The types of reactions CHEMBL3613162 undergoes are not explicitly specified.
    • Common reagents and conditions used in these reactions are not documented.
    • Major products resulting from these reactions are not available.
  • Scientific Research Applications

    • Despite the lack of detailed information, we can explore potential research applications:

        Chemistry: Investigating its chemical properties, stability, and reactivity.

        Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).

        Medicine: Exploring its potential therapeutic effects.

        Industry: Assessing its industrial applications (e.g., as a catalyst or precursor).

  • Mechanism of Action

    • The precise mechanism by which CHEMBL3613162 exerts its effects remains unknown.
    • Molecular targets and pathways involved are not explicitly described.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not available in the provided data.
    • Identifying unique features of CHEMBL3613162 would require further investigation.

    Properties

    Molecular Formula

    C15H13N3O3

    Molecular Weight

    283.28 g/mol

    IUPAC Name

    3-[(3-aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one

    InChI

    InChI=1S/C15H13N3O3/c16-12-6-4-5-11(9-12)10-18-15(19)21-14(17-18)20-13-7-2-1-3-8-13/h1-9H,10,16H2

    InChI Key

    XBXJIQLJWDYRGA-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)OC2=NN(C(=O)O2)CC3=CC(=CC=C3)N

    Origin of Product

    United States

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